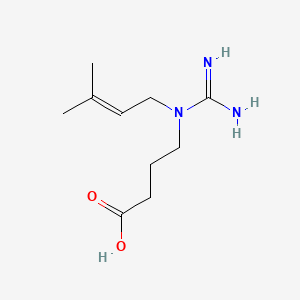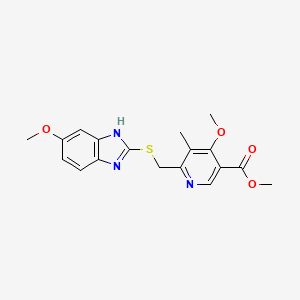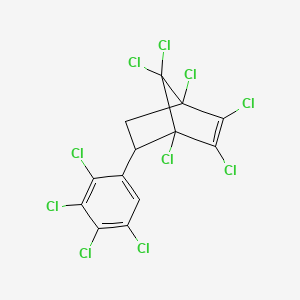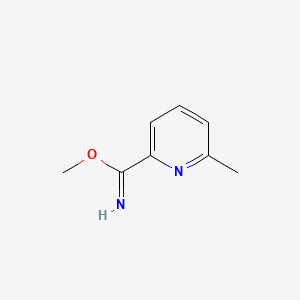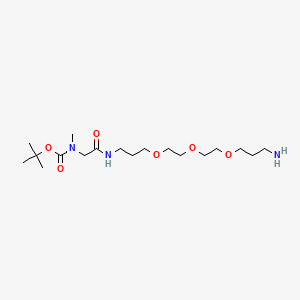
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide typically involves multiple steps, starting from readily available precursors. The process often includes the protection of amino groups, formation of amide bonds, and incorporation of polyethylene glycol (PEG) chains. Common reagents used in these reactions include N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), and tert-butoxycarbonyl (Boc) protecting groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production.
化学反応の分析
Types of Reactions
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the amide bonds can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.
科学的研究の応用
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable conjugates with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites.
作用機序
The mechanism of action of N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include signal transduction, cellular uptake, and metabolic processing .
類似化合物との比較
Similar Compounds
N-(13-amino-4,7,10-trioxatridecanyl)-D-biotinamide: Similar in structure but includes a biotin moiety, making it useful for biotinylation and affinity purification.
Biotin-PEG3-C3-NH2: Contains a polyethylene glycol chain, enhancing its solubility and biocompatibility.
Uniqueness
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is unique due to its combination of functional groups, which allows for versatile chemical modifications and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various research and industrial purposes .
特性
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIDBLEQAMQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
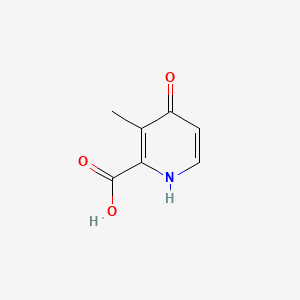
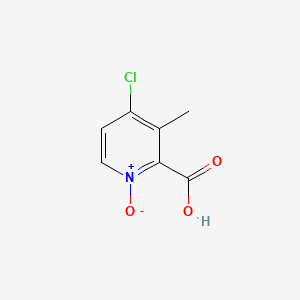
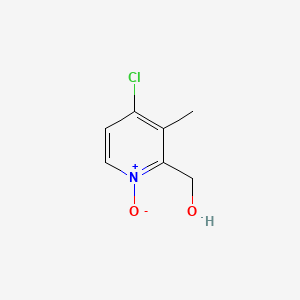
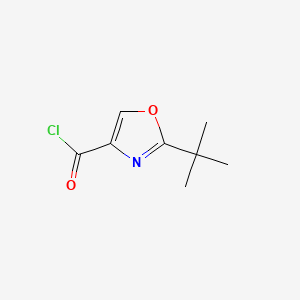
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/new.no-structure.jpg)
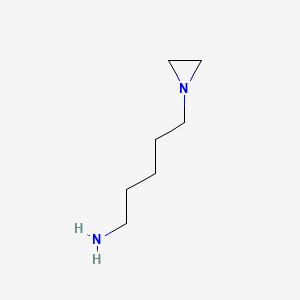
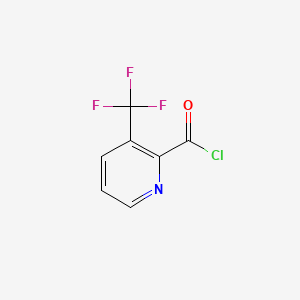
![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)
